molecular formula C6H11NO2 B13117459 4-(Dimethylamino)but-3-enoic acid

4-(Dimethylamino)but-3-enoic acid

Katalognummer: B13117459
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: KHGZKTZGHXCKFG-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)but-3-enoicacid is an organic compound characterized by the presence of a dimethylamino group attached to a butenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)but-3-enoicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (E)-4-(Dimethylamino)but-3-enoicacid may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(Dimethylamino)but-3-enoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-4-(Dimethylamino)but-3-enoicacid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-4-(Dimethylamino)but-3-enoicacid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-(Dimethylamino)but-2-enoicacid: A similar compound with a different position of the double bond.

    (E)-4-(Methylamino)but-3-enoicacid: A compound with a methylamino group instead of a dimethylamino group.

Uniqueness

(E)-4-(Dimethylamino)but-3-enoicacid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its applications and effectiveness in various fields.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(E)-4-(dimethylamino)but-3-enoic acid

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3,5H,4H2,1-2H3,(H,8,9)/b5-3+

InChI-Schlüssel

KHGZKTZGHXCKFG-HWKANZROSA-N

Isomerische SMILES

CN(C)/C=C/CC(=O)O

Kanonische SMILES

CN(C)C=CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.